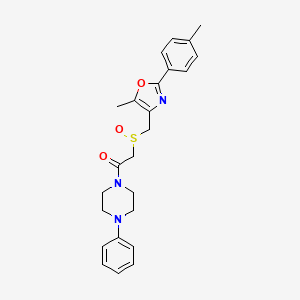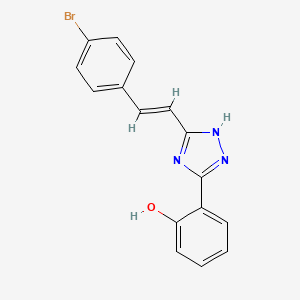![molecular formula C19H23ClN2O2S B10816314 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-331976 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or coupling reactions.
Introduction of functional groups: This can be achieved through substitution reactions, where specific reagents are used to introduce groups like chlorine, nitrogen, and sulfur into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for WAY-331976 are not publicly detailed, but they would typically involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
WAY-331976 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
WAY-331976 has several scientific research applications, including:
Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the role of beta-catenin in different chemical reactions and pathways.
Biology: In biological research, WAY-331976 is used to study the modulation of beta-catenin, which is a key player in cell signaling and gene expression.
Medicine: WAY-331976 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is dysregulated, such as certain cancers.
Industry: The compound may also have applications in the development of new materials or chemical processes where beta-catenin modulation is relevant.
Wirkmechanismus
WAY-331976 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. Beta-catenin is a key component of the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration. By modulating beta-catenin, WAY-331976 can influence these processes, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
WAY-331976 can be compared with other beta-catenin modulators, such as:
- WAY-204688
- WAY-100135
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications. WAY-331976 is unique in its specific structure and the particular pathways it modulates, making it a distinct and valuable compound in scientific research .
Eigenschaften
Molekularformel |
C19H23ClN2O2S |
|---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-17(22-19(24-13)15-9-5-6-10-16(15)20)11-25-12-18(23)21-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
HTBAOSGRQPXDKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CSCC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816235.png)
![1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one](/img/structure/B10816236.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816239.png)
![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816240.png)
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)

![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)
